2-Iodooxazole-4-carboxylic acid
Overview
Description
2-Iodooxazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H2INO3 . Its molecular weight is 238.97 g/mol.
Synthesis Analysis
Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The molecular formula of 2-Iodooxazole-4-carboxylic acid is C4H2INO3 . The average mass is 238.968 Da and the monoisotopic mass is 238.907928 Da .Chemical Reactions Analysis
Oxazole and its derivatives are heterocyclic systems which have gained strong interest in recent times due to their increasing importance in the field of medicinal chemistry . Oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Relevant Papers Several papers were found during the search. One paper discusses the synthesis of new 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the plant pathogenic fungus Phoma macrostoma . Another paper provides a comprehensive review on the biological activities of oxazole derivatives .
Scientific Research Applications
Application 1: Attenuation of Airway Remodeling
- Summary of the Application : The study investigates the effects of an antioxidant, L-2-oxothiazolidine-4-carboxylic acid (OTC) or α-lipoic acid (LA) on airway remodeling, focusing on the ROS-related hypoxia-inducible signaling .
- Methods of Application : A long-term exposure murine model of allergic airway disease was used to evaluate the effects of OTC or LA .
- Results or Outcomes : Administration of OTC or LA reduced features of asthma, including airway remodeling. This was accompanied by suppression of transforming growth factor-β1, vascular endothelial growth factor, and T-helper 2 cytokines .
Application 2: Ocular Delivery Using Chitosan Nanoparticles
- Summary of the Application : The study aims to develop and validate a hydrophilic interaction liquid chromatography (HILIC) method for the quantification of OTZ in simulated aqueous humour (SAH) .
- Methods of Application : Chitosan nanoparticles loaded with OTZ were formulated by the ionic gelation method .
- Results or Outcomes : The nanoparticles were found to be uniform in shape and well dispersed with an average size of 153 nm. The in vitro release of OTZ from the nanoparticles was quantified using the developed analytical method over 96 hours .
properties
IUPAC Name |
2-iodo-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2INO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPHCGBZIJBDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741788 | |
Record name | 2-Iodo-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodooxazole-4-carboxylic acid | |
CAS RN |
1257849-68-5 | |
Record name | 2-Iodo-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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